molecular formula C13H26O3 B8381590 Ethyl 2-octyloxypropionate

Ethyl 2-octyloxypropionate

Cat. No. B8381590
M. Wt: 230.34 g/mol
InChI Key: PPLOGCPWGXPBKY-UHFFFAOYSA-N
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Patent
US05143643

Procedure details

98 g of ethyl lactate, 380 g of octyl iodide and 245 g of silver oxide were stirred at 60° C. for 16 hours. After removal of the insoluble matter by filtration, the mixture was distilled in vacuo to obtain 77 g of ethyl 2-octyloxypropionate as a fraction of 110°-130° C./3 mmHg.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:9](I)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>[Ag]=O>[CH2:9]([O:3][CH:2]([CH3:4])[C:1]([O:6][CH2:7][CH3:8])=[O:5])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
C(C(O)C)(=O)OCC
Name
Quantity
380 g
Type
reactant
Smiles
C(CCCCCCC)I
Name
Quantity
245 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the insoluble matter
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 77 g
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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